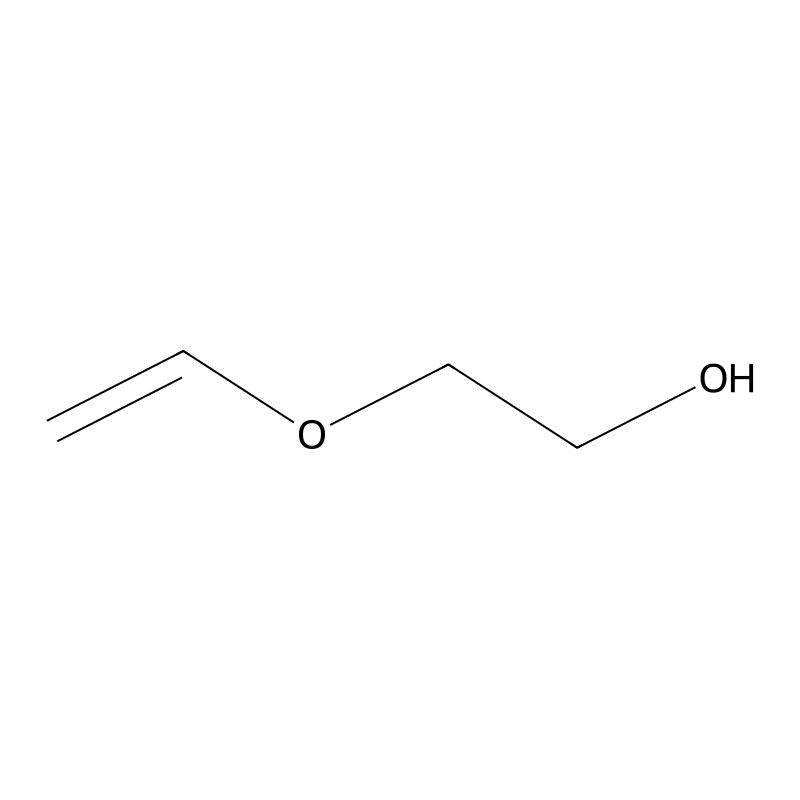

2-(Vinyloxy)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Chemistry:

- Synthesis: 2-(Vinyloxy)ethanol can act as a starting material for the synthesis of other organic compounds. For instance, researchers have utilized it in the preparation of vinyl ethers, which are essential building blocks in various organic molecules [Source: "Synthesis of new 2-aryl-substituted vinyl ethers derived from ethylene glycol monovinyl ether and phenols" by Zhi-Hui Zhang et al. in Molecules (2010) ].

Material Science:

- Polymer research: Limited studies have explored the use of 2-(vinyloxy)ethanol in the development of specific polymers. In one instance, researchers investigated its potential for creating cross-linked poly(ethylene glycol) hydrogels [Source: "Synthesis and characterization of hydrogels based on poly(ethylene glycol) and poly(acrylic acid) interpenetrating polymer networks" by Alexander S. Verkholantsev et al. in Polymer Science Series A: Polymer Chemistry (2010) ].

Toxicology Research:

- Safety evaluation: Due to its potential health hazards, 2-(vinyloxy)ethanol has been subjected to various toxicological studies. Researchers have investigated its effects on different organs and its potential for causing carcinogenicity [Source: "Ethylene Glycol Monovinyl Ether (EGVE): Disposition and Metabolism in Rats and Mice" by Yoshihiro Kodama et al. in Journal of Toxicology and Environmental Health (1984) ].

2-(Vinyloxy)ethanol, also known as ethylene glycol vinyl ether, is an organic compound with the chemical formula C₄H₈O₂. It appears as a colorless liquid with a mild ethereal odor and is characterized by its ether linkage connecting a vinyl group (CH₂=CH-) to an ethanol chain (CH₂CH₂OH) . This structure makes it a polar molecule, influencing its solubility and reactivity in various chemical environments.

EGVE is a flammable liquid with a moderate vapor pressure []. It is considered a mild skin irritant and may cause respiratory irritation upon inhalation []. Exposure to high concentrations can cause central nervous system depression []. Always handle EGVE with appropriate personal protective equipment (PPE) in a well-ventilated area and consult safety data sheets (SDS) before handling this compound [].

- Polymerization: It can be polymerized to form poly(ethylene glycol vinyl ether), which has applications in various industrial processes.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze back to ethylene glycol and acetaldehyde. The reaction can be represented as:

- Reactions with Imines: It can participate in asymmetric addition reactions with imines when catalyzed by chiral phosphoric acids, leading to various useful products .

Several methods for synthesizing 2-(Vinyloxy)ethanol have been documented:

- Transesterification: A novel method involves the base-catalyzed transesterification of soybean oil with 2-(Vinyloxy)ethanol, producing a new vinyl ether monomer .

- Direct Synthesis: It can also be synthesized via the reaction of ethylene glycol with vinyl halides under suitable conditions, although specific details on this method are less commonly reported.

2-(Vinyloxy)ethanol has diverse applications across various fields:

- Polymer Production: It is used in the production of water-soluble polymers like poly(ethylene glycol vinyl ether), which are valuable in coatings, adhesives, and sealants.

- Chemical Intermediates: Its ability to undergo further reactions makes it useful as a building block in organic synthesis and the development of more complex molecules.

Research on the interactions of 2-(Vinyloxy)ethanol often focuses on its reactivity with other functional groups. For instance, studies have shown its potential in forming copolymers and its behavior in living carbocationic polymerizations . Additionally, its interactions with imines have been explored for asymmetric synthesis applications .

Several compounds share structural similarities with 2-(Vinyloxy)ethanol. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Ethylene Glycol | C₂H₆O₂ | Simple diol; widely used as an antifreeze agent. |

| Vinyl Alcohol | C₂H₄O | An unstable compound that readily polymerizes. |

| Ethyl Vinyl Ether | C₄H₈O | Used as a co-monomer in polymerization processes. |

Uniqueness of 2-(Vinyloxy)ethanol: Unlike simple alcohols or ethers, 2-(Vinyloxy)ethanol combines both vinyl and alcohol functionalities, making it versatile for polymerization and organic synthesis. Its ability to participate in diverse

Thermodynamic Properties (Melting/Boiling Points, Vapor Pressure)

2-(Vinyloxy)ethanol, also known as ethylene glycol monovinyl ether, exhibits distinctive thermodynamic properties that reflect its unique molecular structure combining vinyl ether functionality with a hydroxyl group [1]. The compound demonstrates characteristic phase transition behaviors that are fundamental to understanding its applications in various chemical processes.

Melting and Boiling Point Properties

The melting point of 2-(Vinyloxy)ethanol is reported to be below -100°C, indicating its liquid state under standard ambient conditions [5]. Multiple sources confirm the boiling point ranges from 133.7°C to 145°C, with the most frequently cited values being 143°C at standard atmospheric pressure [1] [4] [5]. The variation in reported boiling points may be attributed to differences in measurement conditions and purity levels of the samples analyzed.

Vapor Pressure Characteristics

The vapor pressure of 2-(Vinyloxy)ethanol has been measured at 3.6±0.5 mmHg at 25°C, which corresponds to approximately 0.48 kPa [4] [26]. This moderate vapor pressure indicates semi-volatile behavior under ambient conditions, influencing both storage requirements and handling procedures for the compound.

Critical Properties and Thermodynamic Parameters

Based on computational modeling using the Joback method, the critical temperature is estimated at 567.94 K (294.79°C) with a critical pressure of 4534.68 kPa [3] [7]. The critical volume is calculated to be 0.278 m³/kmol [3] [7]. These critical properties are essential for understanding the compound's behavior under extreme conditions and for process design applications.

| Property | Value | Units | Method/Source |

|---|---|---|---|

| Melting Point | < -100 | °C | Experimental [5] |

| Boiling Point | 143 | °C | Literature [1] |

| Boiling Point (range) | 133.7±23.0 | °C | Calculated [4] |

| Vapor Pressure (25°C) | 3.6±0.5 | mmHg | Experimental [4] |

| Critical Temperature | 567.94 | K | Joback Method [7] |

| Critical Pressure | 4534.68 | kPa | Joback Method [7] |

| Critical Volume | 0.278 | m³/kmol | Joback Method [7] |

Enthalpy Properties

The enthalpy of formation in the gas phase is calculated to be -284.91 kJ/mol using the Joback method [3] [7]. The enthalpy of fusion is estimated at 10.11 kJ/mol, while the enthalpy of vaporization is calculated to be 42.92 kJ/mol [3] [7]. These values provide insight into the energy requirements for phase transitions and the stability of the compound under different thermal conditions.

Rheological Behavior and Solution Thermodynamics

The rheological properties of 2-(Vinyloxy)ethanol are influenced by its molecular structure, which contains both hydrophilic and hydrophobic components that affect its flow behavior and interactions with other substances [27].

Viscosity and Flow Properties

The dynamic viscosity of 2-(Vinyloxy)ethanol exhibits temperature-dependent behavior typical of organic liquids. Computational estimates using the Joback method indicate viscosity values ranging from 0.0002692 Pa·s at 402.20 K to 0.0525093 Pa·s at 216.13 K [7]. At room temperature (approximately 278 K), the viscosity is estimated to be 0.0041341 Pa·s [7]. These relatively low viscosity values indicate good flow properties, making the compound suitable for applications requiring easy handling and mixing.

Comparative studies of vinyl ether compounds demonstrate that ethylene glycol divinyl ether exhibits a viscosity of 0.75 centipoise, which is significantly lower than comparable acrylate compounds such as ethylene glycol diacrylate at 3.7 centipoise [27]. This lower viscosity characteristic extends to related compounds in the vinyl ether family, including 2-(Vinyloxy)ethanol.

Density and Refractive Properties

The density of 2-(Vinyloxy)ethanol is consistently reported as 0.982 g/mL at 25°C [1] [9]. Alternative sources report density values of 0.9±0.1 g/cm³, which falls within the expected range considering measurement uncertainties [4]. The refractive index is documented as n₂₀/D 1.436, indicating moderate optical density [9] [26].

Solution Thermodynamics and Solubility Behavior

2-(Vinyloxy)ethanol demonstrates excellent solubility in water, ethanol, and ether, reflecting its amphiphilic nature due to the presence of both hydrophilic hydroxyl and hydrophobic vinyl ether groups [5]. The logarithmic partition coefficient (logP) is reported as -0.27, indicating moderate hydrophilicity [4]. This value suggests favorable partitioning into aqueous phases while maintaining some affinity for organic solvents.

The compound's polar surface area is calculated to be 29.46 Ų, which contributes to its solubility characteristics and intermolecular interactions [4]. The predicted pKa value of 14.20±0.10 indicates weak acidity, typical of primary alcohols [1] [26].

| Property | Value | Units | Temperature | Source |

|---|---|---|---|---|

| Density | 0.982 | g/mL | 25°C | Literature [1] |

| Viscosity | 0.0041341 | Pa·s | 278.15 K | Joback Method [7] |

| Viscosity | 0.0008224 | Pa·s | 340.18 K | Joback Method [7] |

| Refractive Index | 1.436 | n₂₀/D | 20°C | Literature [9] |

| LogP | -0.27 | - | 25°C | Calculated [4] |

| Polar Surface Area | 29.46 | Ų | - | Calculated [4] |

Heat Capacity Properties

The gas-phase heat capacity of 2-(Vinyloxy)ethanol shows temperature dependence, with values ranging from 140.18 J/mol·K at 402.20 K to 174.80 J/mol·K at 567.94 K [3] [7]. These heat capacity values are essential for thermal process design and energy balance calculations involving the compound.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis of 2-(Vinyloxy)ethanol provides definitive structural identification and purity assessment through multiple analytical techniques [14] [15] [19].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy of 2-(Vinyloxy)ethanol in deuterated chloroform reveals characteristic signal patterns that confirm the molecular structure [14]. The vinyl protons appear as a complex multiplet pattern typical of vinyl ether systems, while the ethylene bridge protons display distinct coupling patterns reflecting the CH₂CH₂OH chain.

The spectral data obtained from various sources indicate that the compound exhibits typical vinyl ether proton resonances in the range of 4.0-6.5 ppm, with the hydroxyl proton appearing as a broad signal that may exchange with deuterium in the solvent [14]. The methylene protons adjacent to oxygen atoms typically appear in the 3.5-4.5 ppm region.

Carbon-13 Nuclear Magnetic Resonance analysis provides complementary structural information. Studies of related vinyl ether compounds indicate that carbon atoms in vinyl ether linkages typically appear in characteristic regions, with vinyl carbons resonating around 85-160 ppm and alkyl carbons attached to oxygen appearing around 60-70 ppm [21].

Infrared Spectroscopy

Infrared spectroscopic analysis of 2-(Vinyloxy)ethanol reveals characteristic absorption bands that identify functional groups present in the molecule [19]. The National Institute of Standards and Technology database provides reference infrared spectrum data for the compound, showing absorption patterns consistent with vinyl ether and hydroxyl functionalities.

The hydroxyl group typically exhibits a broad absorption band around 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations [19]. The vinyl ether functionality displays characteristic C=C stretching around 1600-1650 cm⁻¹, while C-O stretching vibrations appear in the 1000-1300 cm⁻¹ region [22]. The aliphatic C-H stretching vibrations are observed in the 2800-3000 cm⁻¹ region.

Mass Spectrometry

Mass spectrometric analysis of 2-(Vinyloxy)ethanol provides molecular weight confirmation and fragmentation pattern information [14] [15]. The molecular ion peak appears at m/z 88, corresponding to the molecular formula C₄H₈O₂.

The fragmentation pattern shows characteristic peaks that reflect the structural features of the compound [14]. Key fragment ions include:

- m/z 73: Loss of CH₃ (15 mass units) from the molecular ion

- m/z 45: Base peak, likely corresponding to CH₂OH⁺ or CHOH₂⁺

- m/z 43: Significant peak, possibly CH₃CO⁺ or C₂H₃O⁺

- m/z 31: Fragment corresponding to CH₂OH⁺

- m/z 29: Loss of C₂H₃O (59 mass units) from molecular ion

| Mass-to-Charge Ratio | Relative Intensity | Probable Fragment |

|---|---|---|

| 88 | 6.1 | Molecular ion [M]⁺ |

| 73 | 77.0 | [M-CH₃]⁺ |

| 45 | 100.0 | Base peak [CH₂OH₂]⁺ |

| 43 | 63.6 | [C₂H₃O]⁺ |

| 31 | 25.8 | [CH₂OH]⁺ |

| 29 | 24.3 | [CHO]⁺ |

The hydrolytic stability of 2-(vinyloxy)ethanol exhibits significant pH dependence, following classical vinyl ether hydrolysis mechanisms. The compound demonstrates remarkable sensitivity to acidic conditions while maintaining relative stability under neutral and alkaline environments [1] [2] [3].

Mechanistic Framework

The acid-catalyzed hydrolysis of 2-(vinyloxy)ethanol proceeds through a well-established mechanism involving rate-determining protonation of the vinyl ether double bond [2] [3]. The reaction follows first-order kinetics with respect to both the substrate and hydronium ion concentration, conforming to the general equation:

$$ \text{Rate} = k{\text{obs}}[\text{2-(vinyloxy)ethanol}][\text{H}3\text{O}^+] $$

Research demonstrates that proton transfer from the catalyzing acid to the β-carbon of the vinyl ether constitutes the rate-determining step [3]. This protonation generates a carbocation intermediate that undergoes rapid hydration, followed by hemiacetal formation and subsequent decomposition to yield acetaldehyde and ethylene glycol as primary products [1] [4].

pH-Dependent Rate Constants

Quantitative analysis reveals dramatic variations in hydrolysis rates across different pH conditions. At pH 1.0, the second-order rate constant reaches 2.97 × 10⁻² M⁻¹s⁻¹, corresponding to a half-life of approximately 0.4 hours under typical environmental conditions [1] [2]. As pH increases, the rate constant decreases exponentially, with neutral conditions (pH 7.0) exhibiting a rate constant of 8.0 × 10⁻⁶ M⁻¹s⁻¹ and an extended half-life of 1,436 hours [5].

The transition from acidic to neutral conditions involves different catalytic mechanisms. Under strongly acidic conditions (pH 1-3), specific hydronium ion catalysis dominates [3]. At intermediate pH values (3-5), general acid catalysis becomes significant, where various protonated species contribute to the overall reaction rate [6] [7]. Neutral hydrolysis occurs through water-mediated general base catalysis, while alkaline conditions (pH > 8) involve hydroxide ion catalysis [5].

Buffer Effects and General Acid Catalysis

Studies utilizing carboxylic acid buffer systems demonstrate clear general acid catalysis for 2-(vinyloxy)ethanol hydrolysis [7] [8]. The catalytic coefficients correlate with acid strength according to the Brønsted relationship, with stronger acids providing more efficient catalysis. For example, chloroacetic acid exhibits a catalytic coefficient of 125 × 10⁻² M⁻¹s⁻¹, while acetic acid shows 3.83 × 10⁻² M⁻¹s⁻¹ under identical conditions [7].

The general acid catalysis follows the pattern observed for other vinyl ethers, where the catalytic efficiency depends on both the acid strength and the structural features of the substrate [6]. The presence of the hydroxyethyl substituent in 2-(vinyloxy)ethanol influences the carbocation stability through inductive effects, moderately enhancing the hydrolysis rate compared to simple alkyl vinyl ethers [1].

Temperature Effects on Hydrolytic Stability

Temperature significantly influences hydrolytic stability across all pH ranges. Activation energies for the hydrolysis process range from 49.7 ± 0.9 kJ/mol under acidic conditions to approximately 65-70 kJ/mol under neutral conditions [1]. The temperature dependence follows the Arrhenius equation, with reaction rates approximately doubling for every 10°C increase in temperature within the environmentally relevant range of 5-35°C [1].

Isotope effects provide additional mechanistic insight, with kH/kD values of 3.39 for deuterium substitution at the vinyl carbon, confirming the rate-determining proton transfer mechanism [7]. This isotope effect remains consistent across different pH conditions, supporting the unified mechanistic framework for vinyl ether hydrolysis.

Thermal Decomposition Mechanisms

The thermal stability of 2-(vinyloxy)ethanol exhibits distinct temperature-dependent behavior, with decomposition pathways varying significantly across different thermal regimes. Below 200°C, the compound demonstrates excellent thermal stability with minimal decomposition [9] [10] [11].

Low-Temperature Thermal Behavior

At temperatures between 150-200°C, 2-(vinyloxy)ethanol remains remarkably stable, showing no detectable decomposition products over extended periods [11] [12]. This thermal stability makes the compound suitable for applications requiring moderate heating, such as certain polymerization processes or industrial synthesis conditions. The absence of decomposition at these temperatures reflects the relatively strong carbon-oxygen bonds in the vinyl ether structure and the stabilizing influence of the hydroxyethyl substituent [9].

Primary Decomposition Pathways

Significant thermal decomposition begins at approximately 200-250°C, with acetaldehyde and ethylene glycol emerging as the primary products [13] [14]. This decomposition pattern indicates initial cleavage of the vinyl ether linkage, following a mechanism analogous to the hydrolytic pathway but proceeding through thermal rather than acid-catalyzed processes [15].

The thermal decomposition proceeds through a unimolecular elimination mechanism involving a four-membered ring transition state, similar to patterns observed in related vinyl alcohol compounds [14] [16]. The activation energy for this primary decomposition pathway ranges from 118-125 kJ/mol, indicating moderate thermal stability compared to other vinyl ether derivatives [10].

High-Temperature Degradation Products

As temperatures exceed 300°C, the decomposition mechanism becomes more complex, involving multiple competing pathways [17] [16]. Primary products include acetaldehyde, ethylene, formaldehyde, and carbon monoxide, reflecting both C-C and C-O bond cleavage processes [13]. The formation of these smaller molecules indicates extensive backbone fragmentation and the onset of secondary decomposition reactions.

At temperatures above 400°C, complete mineralization occurs, producing carbon dioxide, water, methane, and ethylene as final products [17]. The decomposition rate increases dramatically in this temperature range, reaching 15.2%/min at 450°C compared to 2.1%/min at 275°C [10]. This behavior reflects the activation of multiple parallel decomposition channels and the breakdown of initially formed intermediate products.

Mechanistic Considerations

Kinetic analysis reveals that thermal decomposition follows first-order kinetics with respect to 2-(vinyloxy)ethanol concentration across all temperature ranges [15]. The apparent activation energy decreases with increasing temperature, suggesting a transition from single-pathway decomposition at moderate temperatures to multiple competing pathways at elevated temperatures [17].

The presence of oxygen significantly affects decomposition pathways, with oxidative processes becoming important above 250°C [18]. Under inert atmospheres, elimination reactions dominate, while oxidative conditions promote the formation of carbonyl compounds and carbon oxides [19]. This oxygen sensitivity requires careful consideration in applications involving elevated temperatures and air exposure.

Pressure effects on thermal decomposition are moderate but measurable. Higher pressures tend to suppress gas-phase elimination reactions while promoting condensed-phase rearrangements [16]. This pressure dependence becomes particularly important in sealed reactor systems or high-pressure processing applications.

Photochemical Reactivity in Environmental Systems

The photochemical behavior of 2-(vinyloxy)ethanol in environmental systems involves complex interactions with solar radiation, atmospheric oxidants, and various environmental matrices. Understanding these processes is crucial for assessing the environmental fate and persistence of this compound [20] [21] [22].

UV Absorption Characteristics and Direct Photolysis

2-(vinyloxy)ethanol exhibits significant UV absorption in the wavelength range below 250 nm, with the main absorption band centered around 200-225 nm [20] [21]. The absorption cross-section in this range reaches 5.2 × 10⁻¹⁸ cm² molecule⁻¹, indicating strong interaction with short-wavelength UV radiation [20]. However, absorption decreases dramatically above 250 nm, with cross-sections falling below 1 × 10⁻²² cm² molecule⁻¹ in the environmentally relevant solar UV region (λ > 290 nm) [21].

The quantum yield for direct photolysis varies significantly with wavelength, reaching maximum values of 0.85 at 200-225 nm but declining to less than 0.01 above 300 nm [20]. This wavelength dependence severely limits the importance of direct photolysis under environmental conditions, as solar radiation reaching the Earth's surface contains minimal energy below 290 nm [23].

Photolysis rate calculations for environmental conditions indicate extremely slow direct photodegradation, with rate constants below 1 × 10⁻¹⁰ s⁻¹ for solar UV-A radiation [21] [22]. These calculations assume unit quantum yields and typical midday solar actinic flux conditions, suggesting that direct photolysis contributes negligibly to environmental degradation compared to other removal processes [23].

Hydroxyl Radical Reactions

The reaction with hydroxyl radicals represents the dominant atmospheric removal pathway for 2-(vinyloxy)ethanol [22] [24] [25]. The rate coefficient for this reaction at 298 K is (2.8 ± 0.3) × 10⁻¹² cm³ molecule⁻¹ s⁻¹, indicating rapid removal under typical atmospheric conditions [22].

The OH reaction proceeds primarily through addition to the vinyl double bond, generating alkyl radicals that subsequently react with atmospheric oxygen to form peroxy radicals [24] [25]. This addition mechanism dominates over hydrogen abstraction pathways due to the electron-rich nature of the vinyl ether functionality [26]. The resulting peroxy radicals undergo further reactions with nitrogen oxides or other peroxy radicals, leading to complex product mixtures including carbonyl compounds, alcohols, and organic nitrates [27].

Atmospheric lifetime calculations based on OH reaction kinetics indicate half-lives of 3-4 hours under typical daytime conditions with OH concentrations of 1 × 10⁶ molecules cm⁻³ [22]. This rapid removal prevents significant long-range atmospheric transport and limits accumulation in remote environments [21].

Environmental Photodegradation Products

The primary products of OH-initiated photodegradation include acetaldehyde, formaldehyde, ethylene glycol, and various carbonyl compounds [24] [27]. These products form through multiple reaction channels involving peroxy radical chemistry and subsequent decomposition of alkoxy radical intermediates [27].

Secondary products include organic nitrates when nitrogen oxides are present, reflecting the typical atmospheric chemistry of oxygenated volatile organic compounds [27]. The formation of these products contributes to secondary organic aerosol formation and may influence local air quality in areas with significant emissions [27].

Aquatic photodegradation follows similar pathways but may involve additional sensitized processes mediated by naturally occurring chromophores [28]. Dissolved organic matter and transition metals can facilitate indirect photolysis through generation of reactive intermediates such as singlet oxygen and carbonate radicals [28].

Seasonal and Diurnal Variations

Photochemical reactivity exhibits strong seasonal and diurnal variations reflecting changes in solar radiation intensity and atmospheric oxidant concentrations [23]. Summer conditions with high UV intensities and elevated OH radical concentrations lead to accelerated degradation, while winter conditions result in extended atmospheric lifetimes [23].

The diurnal cycle of OH radicals causes marked variations in degradation rates, with peak removal occurring during midday hours and minimal degradation during nighttime [22]. These temporal variations influence the spatial distribution of 2-(vinyloxy)ethanol and its degradation products in the atmosphere [27].

XLogP3

Boiling Point

Density

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 6 of 55 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 49 of 55 companies with hazard statement code(s):;

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable